N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a carboxamide group, a methoxyphenyl group, and a methylsulfonyl group. The unique combination of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is classified under piperidine derivatives, which are known for their diverse pharmacological properties. Piperidine derivatives have been extensively studied for their roles in drug development, particularly in the treatment of various diseases due to their ability to interact with biological targets.
The synthesis of N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves several steps, starting from commercially available precursors. The general synthetic route includes:
The synthesis may require specific reaction conditions such as temperature control, solvent choice, and purification techniques like recrystallization or chromatography to achieve high yields and purity. Optimization of these conditions is crucial for industrial production.
The molecular structure of N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be represented as follows:
N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions typical for piperidine derivatives:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or inhibitors.
The mechanism of action for N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is not fully elucidated but likely involves interaction with specific biological targets such as receptors or enzymes.
Research indicates that compounds with a piperidine core often exhibit activity against various biological pathways, potentially acting as inhibitors or modulators in pathways related to inflammation or cancer cell proliferation.
Relevant data regarding these properties can be derived from experimental studies and literature reviews focusing on similar piperidine derivatives.
N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has several scientific applications:
Research continues to explore its full potential within these fields, highlighting its significance in ongoing scientific studies and drug discovery efforts.
The core structure of N-(3-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide integrates critical pharmacophores for engagement with opioid and cannabinoid receptors. Its design leverages a piperidine carboxamide scaffold, strategically substituted at the 1-position with a methylsulfonyl group and at the 4-position with an N-(3-methoxyphenyl) carboxamide moiety. This configuration enables distinct interactions with G protein-coupled receptor (GPCR) binding pockets [1] [6]. The methylsulfonyl group acts as a hydrogen bond acceptor, enhancing affinity for the μ-opioid receptor (MOR) by forming critical contacts with residues in transmembrane domains, while the 3-methoxyphenyl fragment projects into accessory hydrophobic pockets [10].
Table 1: Structural Comparison with Receptor-Targeted Analogs
Compound | Key Structural Features | Primary Receptor Targets | Affinity Trends |
---|---|---|---|
Tramadol | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | MOR, Serotonin transporter | Moderate MOR affinity (Ki > 1 µM) |
N-(3-Methoxyphenyl)piperidine-4-carboxamide (Hydrochloride salt) | Piperidine-4-carboxamide with 3-methoxy aniline | Undisclosed opioid receptors | Improved metabolic stability |
Target Compound | 1-(Methylsulfonyl)piperidine-4-carboxamide with N-(3-methoxyphenyl) | MOR, KOR | High MOR selectivity (Ki < 100 nM inferred) |
Structure-activity relationship (SAR) studies indicate that the methylsulfonyl group significantly elevates MOR selectivity over δ-opioid receptors (DOR) and κ-opioid receptors (KOR). Analogous compounds with 4-halophenyl substitutions (e.g., 4-Cl, 4-Br) demonstrate 10-50× higher MOR affinity than unsubstituted variants, attributed to halogen bonding with Tyr⁷.²⁸ and hydrophobic interactions with Trp²⁹³ [1] [10]. Molecular docking simulations further reveal that the carboxamide linker enables optimal positioning of the 3-methoxyphenyl group within the MOR allosteric subpocket, sterically excluding β-arrestin recruitment domains [3].
N-(3-Methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide represents a deliberate structural evolution from tramadol, a clinically used analgesic with moderate MOR affinity and serotonin/norepinephrine reuptake inhibition. Tramadol’s limitations—including metabolic lability (CYP2D6-dependent activation), low potency (requiring 100–400 mg/day doses), and risk of serotonin syndrome—prompted scaffold optimization [1] [6]. Key modifications include:
Table 2: Evolution from Tramadol to Target Compound
Parameter | Tramadol | Target Compound | Pharmacological Impact |
---|---|---|---|
Core Structure | Cyclohexanol with dimethylaminomethyl branch | Piperidine with 4-carboxamide | Enhanced receptor specificity |
Aromatic Pharmacophore | 3-Methoxyphenyl connected via ether linkage | 3-Methoxyphenyl connected via carboxamide | Improved metabolic stability |
Ionizable Group | Tertiary amine | Methylsulfonyl (hydrogen bond acceptor) | Reduced offtarget interactions |
Synthetic routes to the target compound typically begin with piperidine-4-carboxylic acid derivatives. As exemplified by N-(3-methoxyphenyl)piperidine-4-carboxamide hydrochloride synthesis (CAS 1172082-04-0), carbodiimide-mediated coupling between 1-Boc-piperidine-4-carboxylic acid and 3-methoxyaniline yields the carboxamide, followed by deprotection and sulfonylation with methanesulfonyl chloride [6]. This modular approach enables rapid exploration of substituents at the sulfonyl and aryl carboxamide positions [10].
The target compound exemplifies a "biased ligand" strategy to selectively activate Gᵢ-protein signaling over β-arrestin pathways—a critical advance in mitigating opioid side effects. Traditional MOR agonists (e.g., morphine) engage both Gᵢ-protein cascades (mediating analgesia) and β-arrestin-2 recruitment (linked to respiratory depression, constipation, and tolerance) [3]. Biased ligands achieve pathway discrimination through steric constraints that favor specific receptor conformations:
Figure 1: Signaling Outcomes of MOR Activation by Biased vs. Balanced Ligands
┌───────────────────┐ ┌───────────────────┐ │ Gᵢ-Protein Pathway│ │ β-Arrestin Pathway│ └───────────────────┘ └───────────────────┘ │ │ ┌───────────────┴───────────────┐ ┌───────────┴───────────┐ ▼ ▼ ▼ ▼ cAMP inhibition Analgesia Receptor internalization Side effects Potassium channel opening │ ERK activation (Respiratory depression, Calcium channel inhibition └──► Gene regulation tolerance, constipation)
Mechanistically, β-arrestins serve as multifunctional adaptors that not only terminate G-protein signaling via receptor internalization but also initiate distinct kinase cascades (e.g., ERK, JNK). The compound’s piperidine-4-carboxamide scaffold sterically occludes the MOR phosphorylation site (Ser/Thr-rich C-terminus), disfavoring β-arrestin’s conformational activation [3]. Computational models predict that the 3-methoxyphenyl group occupies a subpocket adjacent to transmembrane helices 6/7, stabilizing a receptor conformation conducive to Gᵢ coupling but incompatible with β-arrestin docking [1] [3]. This aligns with SAR data showing that bulkier N-aryl substitutions (e.g., 3,5-dimethoxyphenyl) further enhance bias by sterically hindering GRK access [10].
Contemporary drug discovery prioritizes such biased ligands, as evidenced by clinical candidates like TRV130 (Oliceridine), which demonstrated reduced respiratory depression versus morphine. N-(3-Methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide extends this paradigm through its sulfonyl-anchored steric tuning, positioning it as a scaffold for next-generation analgesics [1] [3].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: